REACTION_CXSMILES
|
COCCO[Li].[CH:7]([Li])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1C=CC=CC=1.C(=O)=O.[C:24]([O:28]CC(CC)CCCC)(=[O:27])[CH:25]=[CH2:26].[H-].[Ca+2].[H-]>C1COCC1.CC(C)=O>[C:24]([O:28][CH:14]([CH2:7][CH3:8])[CH2:19][CH2:18][CH2:17][CH2:16][CH3:15])(=[O:27])[CH:25]=[CH2:26] |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
CH3OCH2CH2OLi
|
Quantity
|
0.002 mol
|
Type
|
reactant
|
Smiles
|
COCCO[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.001 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)[Li]
|
Name
|
|
Quantity
|
0.048 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC(CCCC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Ca+2].[H-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
ADDITION
|
Details
|
treated over fluorenyllithium until the appearance of a yellow colour
|
Type
|
DISTILLATION
|
Details
|
distilled over triethylaluminium immediately before the polymerisation
|
Type
|
ADDITION
|
Details
|
After 10 minutes the reaction is stopped by addition of 5 ml of acidified methanol
|
Duration
|
10 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC(CCCCC)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |